L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
Description
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of the amino acids valine, threonine, ornithine, and alanine, with a diaminomethylidene group attached to the ornithine residue
Properties
CAS No. |
798541-24-9 |
|---|---|
Molecular Formula |
C18H35N7O6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H35N7O6/c1-8(2)12(19)15(28)25-13(10(4)26)16(29)24-11(6-5-7-22-18(20)21)14(27)23-9(3)17(30)31/h8-13,26H,5-7,19H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,30,31)(H4,20,21,22)/t9-,10+,11-,12-,13-/m0/s1 |
InChI Key |
LVWIBHBIPAMCKZ-PPCPHDFISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.
Substitution: This reaction can involve the replacement of specific functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.
Scientific Research Applications
Chemical Applications
Peptide Synthesis:
The compound serves as a model for studying peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is crucial for developing new peptides with specific functionalities.
Chemical Reactions:
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
- Oxidation: Modifies side chains of amino acids, particularly tyrosine.
- Reduction: Can reduce disulfide bonds present in peptides.
- Substitution: Amino acid residues can be substituted with other functional groups, enhancing the compound's versatility in chemical applications.
Biological Applications
Protein-Protein Interactions:
Research has indicated that this compound plays a role in protein-protein interactions, which are vital for cellular signaling pathways. Understanding these interactions can lead to insights into cellular mechanisms and disease processes.
Therapeutic Potential:
The compound is being explored for its potential therapeutic applications. It may target specific molecular pathways involved in diseases, offering possibilities for developing new treatments. Its unique structure allows it to interact with various biological targets, such as enzymes and receptors .
Medical Applications
Drug Development:
this compound has been investigated for its potential use in drug development. Its ability to modulate biological activity makes it a candidate for designing drugs that can effectively target disease mechanisms .
Biotechnology:
In biotechnology, the compound is utilized in the development of peptide-based materials. These materials have applications in drug delivery systems and biomaterials due to their biocompatibility and functionality .
Research Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Peptide Synthesis Techniques | Investigates SPPS methods | Demonstrated efficient synthesis of complex peptides using this compound as a model compound. |
| Role in Cellular Signaling | Examines protein interactions | Found that the compound enhances specific signaling pathways critical to cell function and survival. |
| Therapeutic Applications | Evaluates drug efficacy | Showed promising results in modulating disease-related pathways, suggesting potential for therapeutic use. |
Mechanism of Action
The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The peptide backbone also plays a crucial role in determining the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
Uniqueness
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, drawing from a variety of research findings.
Structure and Synthesis
This compound features a unique combination of amino acids, including valine, threonine, ornithine, and alanine, with a distinct N~5~-(diaminomethylidene) modification. The molecular formula is with a molecular weight of 462.6 g/mol .
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:
- Coupling : Activation and coupling of each amino acid to the resin-bound peptide.
- Deprotection : Removal of protective groups on the amino acids to enable subsequent coupling.
- Cleavage : Final cleavage from the resin and purification of the completed peptide .
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential roles in various biological processes:
- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
- Enzyme Inhibition : Research indicates that analogues of ornithine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and cancer cell proliferation. This suggests that this compound may have potential as an anti-cancer agent .
- Cell Growth Modulation : Compounds with structural similarities have been shown to affect cell growth in various cancer cell lines, indicating that this peptide may influence cellular signaling pathways involved in proliferation and apoptosis .
Case Studies
Several case studies have been conducted to evaluate the effects of related compounds on specific health conditions:
- A study on the effects of dihydrofolate reductase inhibitors demonstrated enhanced cytotoxicity against human breast carcinoma cells when treated with ornithine derivatives, suggesting a promising avenue for cancer therapy involving peptides like this compound .
- Another case study focused on the antioxidant properties of similar low-molecular-weight compounds found in essential oils, providing insights into how these compounds can mitigate oxidative damage in biological systems .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
